molecular formula C53H100O8 B078066 Pentaerythritol tetralaurate CAS No. 13057-50-6

Pentaerythritol tetralaurate

Cat. No. B078066
Key on ui cas rn: 13057-50-6
M. Wt: 865.4 g/mol
InChI Key: YUGHSWSVZKPPEG-UHFFFAOYSA-N
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Patent
US05192462

Procedure details

A 1000 ml round bottomed flask was charged with 619.9 g (0.12 mol) PEG 150 pentaerythritol and 96.0 g (0.48 mol) lauric acid. The mass was heated to 100° C. with a N2 sparge, 1.0 g. phosphoric acid and 0.1 g. hypophosphorus acid were charged. The batch was heated to 215° C. while collecting the water of reaction, and maintained until an acid value of 12.4 was reached. The finished material was a white waxy solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
12.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].[C:10]([OH:23])(=O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].N#N>>[C:10]([O:1][CH2:2][C:3]([CH2:8][O:9][C:10](=[O:23])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])([CH2:6][O:7][C:10](=[O:23])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:4][O:5][C:10](=[O:23])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])(=[O:23])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Name
Quantity
96 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
12.4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
215 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sparge
ADDITION
Type
ADDITION
Details
hypophosphorus acid were charged
CUSTOM
Type
CUSTOM
Details
while collecting
CUSTOM
Type
CUSTOM
Details
the water of reaction

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)(=O)OCC(COC(CCCCCCCCCCC)=O)(COC(CCCCCCCCCCC)=O)COC(CCCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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